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Introduction
Nickel formate [Ni(HCOO)₂] is emerging as a highly effective precursor for the synthesis of

nanostructured nickel oxide (NiO), a p-type semiconductor with significant potential in

chemoresistive gas sensing. The thermal decomposition of nickel formate offers a

straightforward and efficient route to produce high-purity NiO nanoparticles with a large surface

area-to-volume ratio, a critical attribute for sensitive and selective gas detection. This document

provides detailed application notes on the use of nickel formate-derived NiO for gas sensing

and comprehensive protocols for its synthesis and the fabrication and testing of sensor

devices.

The primary advantage of using nickel formate lies in its decomposition characteristics. When

heated in the presence of air, nickel formate dihydrate first undergoes dehydration, followed

by the decomposition of the anhydrous salt and oxidation to form pure nickel oxide (NiO). This

method avoids the introduction of contaminants that can be present when using other

precursors, such as nitrates or chlorides, potentially leading to enhanced sensor performance

and stability.

Principle of Gas Sensing with NiO
Chemoresistive gas sensors based on p-type semiconductors like NiO operate on the principle

of resistance modulation upon interaction with target gases. In an air atmosphere, oxygen
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molecules adsorb onto the NiO surface and capture free electrons, creating a hole-

accumulation layer and decreasing the material's resistance.

When a reducing gas (e.g., H₂S, C₂H₅OH, CO) is introduced, it reacts with the adsorbed

oxygen species, releasing the trapped electrons back to the NiO. This process reduces the

concentration of holes, thereby increasing the sensor's resistance. The magnitude of this

resistance change is proportional to the concentration of the target gas.

Applications in Gas Detection
NiO-based sensors, including those synthesized from nickel formate, have demonstrated

sensitivity to a variety of important gases:

Hydrogen Sulfide (H₂S): A toxic and corrosive gas, necessitating sensitive detection in

industrial and environmental monitoring.

Ethanol (C₂H₅OH): Important for breathalyzers, industrial process control, and food quality

monitoring.

Carbon Monoxide (CO): A critical indicator of incomplete combustion, requiring detection for

safety applications.

Volatile Organic Compounds (VOCs): Such as acetone and toluene, which are important to

monitor for environmental and health reasons.

Ammonia (NH₃): Relevant in industrial settings and for agricultural monitoring.

Data Presentation: Performance of NiO Gas Sensors
While specific performance data for NiO derived directly from nickel formate is an area of

ongoing research, the following tables summarize the typical performance of nanostructured

NiO sensors synthesized from various common precursors. This data serves as a benchmark

for the expected performance of sensors fabricated using the nickel formate method.

Table 1: Performance of NiO-Based Sensors for H₂S and Ethanol Detection
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Target
Gas

Precursor
Used in
Synthesis

Operating
Temp.
(°C)

Concentr
ation

Respons
e (Rg/Ra)

Respons
e Time (s)

Recovery
Time (s)

H₂S
Nickel

Chloride
150 100 ppm High ~4-10 ~58-64

H₂S
Nickel

Nitrate
300 20 ppm ~27.2 - -

Ethanol
Nickel

Nitrate
250 1000 ppm ~0.9 ~40 -

Ethanol
Nickel

Chloride
340 100 ppm ~15.6 Fast Fast

Ethanol
Hydrother

mal
350 200 ppm ~38.4 - -

Table 2: Performance of NiO-Based Sensors for CO and Other Gases

Target
Gas

Precursor
Used in
Synthesis

Operating
Temp.
(°C)

Concentr
ation

Respons
e (Rg/Ra)

Respons
e Time (s)

Recovery
Time (s)

CO
Nickel

Chloride
250 5 ppm ~19.5 - -

CO
Nickel

Chloride
250 30 ppm ~32.7 - -

Acetone
Nickel

Nitrate
250 1000 ppm High - -

Toluene
Not

Specified
210 10 ppm ~19.2 9 8

NH₃
Not

Specified
150 500 ppm Moderate - -
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Experimental Protocols
Protocol 1: Synthesis of NiO Nanoparticles via Solid-
State Microwave Decomposition of Nickel Formate
This protocol describes a rapid and efficient method for synthesizing NiO nanoparticles from a

nickel formate precursor.

Materials:

Nickel formate [Ni(HCOO)₂] (analytical grade)

Carbon black (optional, to facilitate microwave absorption)

Deionized water

Ethanol

Alumina crucible

Mullite (for thermal uniformity)

Domestic or laboratory microwave oven (2.45 GHz)

Mortar and pestle

Pellet press

Procedure:

Precursor Preparation: If desired, blend nickel formate with 5-15 wt% carbon black.

Homogenize the mixture thoroughly using a mortar and pestle.

Pellet Formation: Press the homogenized powder into pellets of approximately 12 mm in

diameter.

Microwave Setup: Place the pellets in an alumina crucible. For improved thermal stability,

place the crucible within a larger container filled with mullite.
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Microwave Irradiation: Place the setup in the microwave oven. Irradiate at a power of

approximately 900-1000 W. The decomposition to NiO should be complete within 10-15

minutes.

Post-Synthesis Processing: Allow the crucible to cool to room temperature.

Purification: Gently grind the resulting NiO material into a fine powder. Wash the powder

several times with deionized water and ethanol to remove any unreacted precursors or

byproducts.

Drying: Dry the purified NiO powder in an oven at 80-100 °C for several hours.

Characterization (Optional): Analyze the synthesized NiO nanoparticles using XRD to

confirm the crystal structure and TEM/SEM to observe the morphology and particle size.

Protocol 2: Fabrication of a Chemoresistive Gas Sensor
This protocol details the steps to fabricate a gas sensor using the synthesized NiO

nanoparticles.

Materials:

Synthesized NiO nanoparticles

Alumina (Al₂O₃) tube with gold (Au) electrodes

Deionized water

Small pestle and mortar

Fine brush or micropipette

Ni-Cr alloy wire (for heating element)

Tube furnace

Procedure:
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Sensing Paste Preparation: Take a small amount of the synthesized NiO powder and mix it

with a few drops of deionized water in a small mortar. Grind the mixture to form a

homogeneous paste.

Coating the Substrate: Using a fine brush or micropipette, carefully coat the alumina tube

with the NiO paste, ensuring the paste covers the area between the gold electrodes.

Drying: Allow the coated sensor to air-dry at room temperature for at least 1 hour.

Annealing: Place the dried sensor in a tube furnace and heat it to 450 °C for 2 hours. This

step improves the adhesion and stability of the sensing film.

Heater Integration: Insert a Ni-Cr alloy wire into the alumina tube. This wire will act as a

heater to control the operating temperature of the sensor.

Final Assembly: The sensor is now ready for integration into a testing chamber.

Protocol 3: Gas Sensing Measurement
This protocol outlines the procedure for testing the performance of the fabricated NiO gas

sensor.

Materials:

Fabricated NiO gas sensor

Gas testing chamber with gas inlet and outlet

Mass flow controllers

Target gas cylinders (e.g., H₂S, C₂H₅OH, CO in synthetic air)

Synthetic air cylinder (zero gas)

Precision multimeter or source measure unit

Variable DC power supply (for the heater)

Data acquisition system
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Procedure:

Setup: Place the sensor inside the gas testing chamber. Connect the gold electrodes to the

multimeter and the Ni-Cr heater wire to the DC power supply.

Stabilization: Seal the chamber and purge it with synthetic air. Heat the sensor to the desired

operating temperature (e.g., 250 °C) and allow the baseline resistance (Ra) to stabilize in air.

Gas Exposure: Introduce a specific concentration of the target gas into the chamber using

the mass flow controllers.

Data Recording: Continuously record the resistance of the sensor. The resistance will

change and eventually stabilize at a new value (Rg).

Purging: Stop the flow of the target gas and purge the chamber with synthetic air again.

Record the resistance as it returns to the original baseline.

Parameter Calculation:

Response: For p-type sensors, the response (S) is calculated as S = Rg / Ra.

Response Time: The time taken for the sensor to reach 90% of the total resistance change

upon gas exposure.

Recovery Time: The time taken for the sensor's resistance to return to 90% of its original

baseline after the target gas is removed.

Repeatability: Repeat the exposure and purging cycles to test the sensor's repeatability.

Selectivity: Test the sensor's response to various other gases at the same concentration and

operating temperature to determine its selectivity.

Visualizations
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Caption: Experimental workflow from NiO synthesis to sensor testing.

Caption: Gas sensing mechanism of a p-type NiO semiconductor.

To cite this document: BenchChem. [Application of Nickel Formate in Gas Sensing
Technology: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3367021#application-of-nickel-formate-in-gas-
sensing-technology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3367021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

